KW

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “KW” refers to the ionization constant of water, denoted as ( K_w ). It is a fundamental concept in chemistry, representing the equilibrium constant for the self-ionization of water. This constant is crucial for understanding the behavior of acids and bases in aqueous solutions.

准备方法

The ionization constant of water, ( K_w ), is not synthesized or prepared in the traditional sense like other chemical compounds. Instead, it is a naturally occurring equilibrium constant that can be measured. The value of ( K_w ) is temperature-dependent and can be determined experimentally by measuring the concentrations of hydronium ions (( H_3O^+ )) and hydroxide ions (( OH^- )) in pure water.

化学反应分析

The self-ionization of water is the primary reaction associated with ( K_w ): [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

This reaction is an equilibrium process where water molecules dissociate into hydronium and hydroxide ions. The equilibrium constant for this reaction is given by: [ K_w = [H_3O+][OH-] ]

At 25°C, the value of ( K_w ) is ( 1.0 \times 10^{-14} ). This value changes with temperature, increasing as the temperature rises. The self-ionization of water is an endothermic process, meaning it absorbs heat, and thus, the equilibrium shifts to produce more ions at higher temperatures.

科学研究应用

The ionization constant of water, ( K_w ), is fundamental in various scientific fields:

Chemistry: ( K_w ) is essential for understanding acid-base equilibria, calculating pH, and determining the strength of acids and bases.

Biology: The pH of biological fluids is crucial for enzyme activity and metabolic processes. ( K_w ) helps in maintaining the acid-base balance in biological systems.

Medicine: Understanding ( K_w ) is vital for developing pharmaceuticals that require specific pH conditions for stability and efficacy.

Industry: ( K_w ) is used in water treatment processes, where controlling the pH is necessary for removing contaminants and ensuring water quality.

作用机制

The mechanism of action of ( K_w ) involves the self-ionization of water molecules. Water, being amphoteric, can act as both an acid and a base. The self-ionization process is represented by the following reaction: [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

In this reaction, one water molecule donates a proton (acting as an acid) to another water molecule (acting as a base), resulting in the formation of hydronium and hydroxide ions. The equilibrium constant ( K_w ) quantifies the extent of this ionization process.

相似化合物的比较

The ionization constant of water, ( K_w ), is unique to water and does not have direct analogs. similar concepts exist for other solvents, such as the ionization constants for ammonia (( K_b )) and acetic acid (( K_a )). These constants are used to describe the ionization behavior of these solvents in a manner analogous to ( K_w ) for water.

Ammonia (( K_b )): Represents the equilibrium constant for the ionization of ammonia in water.

Acetic Acid (( K_a )): Represents the equilibrium constant for the ionization of acetic acid in water.

While ( K_w ) is specific to water, the principles of equilibrium constants apply broadly to various chemical systems, allowing for the comparison of ionization behaviors across different compounds.

属性

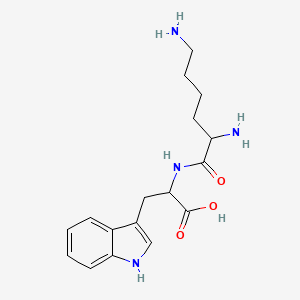

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)

![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)

![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)